Nicotine bitartrate

描述

Synthesis Analysis

Nicotine bitartrate's synthesis involves the extraction and conversion of nicotine from tobacco leaves. A study highlights the conversion of nicotine to nicotinium sulfate, a precursor to various nicotine derivatives, through treatment with sulfuric acid, illustrating a method of transforming nicotine into more complex compounds (Tamaddon & Azadi, 2017). Another approach to nicotine synthesis includes the transformation of nicotine to its metabolites, emphasizing the metabolic pathways and enzymatic reactions nicotine undergoes in biological systems (Hukkanen, Jacob, & Benowitz, 2005).

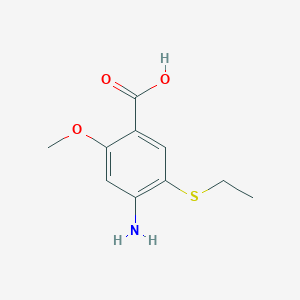

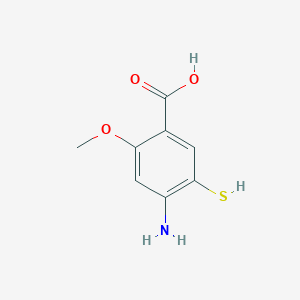

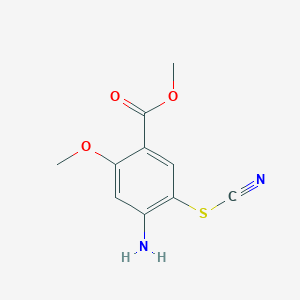

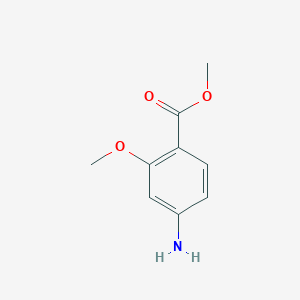

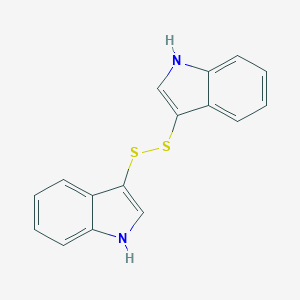

Molecular Structure Analysis

The molecular structure of nicotine, including its bitartrate salt, has been extensively studied. Research utilizing gas electron diffraction combined with theoretical calculations provides detailed insights into nicotine's molecular geometry, confirming the presence of two conformers where the pyrrolidine and pyridine rings assume specific spatial orientations (Takeshima et al., 2002).

Chemical Reactions and Properties

Nicotine undergoes various chemical reactions, including its transformation under photochemical conditions. A study on the photodegradation of nicotine in wastewater effluent revealed the formation of multiple transformation products, highlighting the reactive nature of nicotine's pyrrolidine ring under sunlight irradiation (Lian et al., 2017).

Physical Properties Analysis

The physical properties of nicotine and its derivatives, such as volatility, solubility, and phase behavior, are critical for understanding its behavior in various environments and applications. The synthesis and identification processes often consider these properties to optimize nicotine's extraction and purification (Jacob, Wilson, & Benowitz, 1981).

Chemical Properties Analysis

Nicotine's chemical properties, including its reactivity and interaction with other molecules, are essential for its application in creating more complex chemical compounds. Studies on nicotine's interaction with biomolecules emphasize the role of molecular interactions in optimizing extraction and development formulations, providing insights into nicotine's versatility in chemical applications (Roy et al., 2020).

科学研究应用

Brain Protein Expression : A study demonstrated that nicotine bitartrate infusion in rats altered the expression of proteins related to energy metabolism, synaptic function, and oxidative stress metabolism in various brain regions (Hwang & Li, 2006).

Mucociliary Activity : Nicotine bitartrate was found to accelerate mucociliary wave frequency in the rabbit maxillary sinus, likely via stimulation of nicotinic receptors on postganglionic parasympathetic nerve cells (Lindberg, Hybbinette, & Mercke, 1985).

Locomotor Activity in Rats : The substance can increase locomotor activity in non-tolerant rats, but depress activity and induce ataxia in tolerant rats (Clarke & Kumar, 1983).

Spinal Reflexes : In spinal cats, nicotine bitartrate was shown to depress monosynaptic reflexes and increase polysynaptic reflex amplitude (Goldfarb, 1971).

Auditory Evoked Potentials : It affects brain stem auditory evoked potentials, decreasing certain waves and increasing others, particularly when serotonin stores are normal (de Lavernhe-Lemaire & Beutter, 1987).

Rearing Frequency in Rats : Nicotine bitartrate facilitated rearing frequency in rats, with a noted difference between male and female responses (Garg, 1968).

Gonadotropin-Releasing Hormone (GnRH) Activity : The compound was found to alter the activity of the GnRH pulse generator, impacting the pulsatile secretion of LH in female rats (Sano et al., 1999).

Medicinal Development : Nicotine is being developed as a medication for maintaining smoking cessation and treating various medical diseases (Heishman et al., 1997).

Cytochrome P450 Induction in the Brain : Chronic administration of nicotine regulates the expression of P4502B1/2 in the brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada, Williams, & Wecker, 1993).

Impact on Cortisol and Physiologic Measures : Intravenous nicotine bitartrate increases cortisol and physiologic measures but has modest physical side effects and no significant endocrine stimulation or behavioral activation (Newhouse et al., 1990).

安全和危害

Nicotine bitartrate dihydrate carries risks such as dependence, side effects, cost, and interactions with other medications3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment4.

未来方向

Nicotine bitartrate dihydrate has been used in studies for smoking cessation5. It has been found to reduce falls and freezing of gait in Parkinson’s disease5. However, there are also concerns about the carcinogenicity of nicotine6.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a healthcare professional.

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;2*1-,2-;;/m011../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPZNTVIGIREC-ZGPNLCEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotine bitartrate | |

CAS RN |

6019-06-3 | |

| Record name | Nicotine bitartrate [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006019063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M676M8YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)